molecular formula C13H13ClN2O2 B11771386 Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate

Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate

Cat. No.: B11771386
M. Wt: 264.71 g/mol
InChI Key: IMAKTPUBTLZSEZ-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate , reflecting its pyrazole core substituted with chloro, methyl, phenyl, and acetyloxy functional groups. The CAS Registry Number assigned to this molecule is 229498-64-0 , a unique identifier widely used in chemical databases and regulatory documentation.

Molecular Formula and Structural Representation

The molecular formula of the compound is C₁₃H₁₃ClN₂O₂ , with a molecular weight of 264.71 g/mol . Its structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the following positions:

  • Position 1 : A phenyl group (C₆H₅).
  • Position 3 : A methyl group (-CH₃).
  • Position 4 : An acetoxyethyl side chain (-CH₂COOCH₃).
  • Position 5 : A chlorine atom (-Cl).

The SMILES notation for the compound is O=C(OC)CC1=C(Cl)N(C2=CC=CC=C2)N=C1C , which encodes the connectivity of atoms and functional groups. A simplified structural representation is provided below:

$$
\text{Pyrazole ring} \rightarrow \text{C}3\text{N}2 \text{ with substituents at positions 1, 3, 4, and 5.}
$$

Table 1: Key Molecular Properties
Property Value Source
CAS Number 229498-64-0
Molecular Formula C₁₃H₁₃ClN₂O₂
Molecular Weight 264.71 g/mol
SMILES O=C(OC)CC1=C(Cl)N(C2=CC=CC=C2)N=C1C

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

methyl 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetate

InChI

InChI=1S/C13H13ClN2O2/c1-9-11(8-12(17)18-2)13(14)16(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

IMAKTPUBTLZSEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CC(=O)OC)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Esterification of Pyrazole-Acetic Acid

This method involves synthesizing 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid followed by esterification:

  • Acid Formation: The pyrazole intermediate reacts with chloroacetic acid in alkaline medium (NaOH, 10% w/v) at 60°C for 3 hours.

  • Esterification: The crude acid is treated with methanol and concentrated H₂SO₄ (2–3 drops) under reflux for 12 hours.

Yield Optimization Data:

StepTemperatureTimeYield (%)
Acid Formation60°C3h68–72
Esterification65°C12h85–90

Knoevenagel Condensation with Preformed Aldehyde

Alternative routes utilize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (synthesized via Vilsmeier-Haack reaction) as the starting material:

  • Aldehyde Synthesis:

    • Reactant: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

    • Reagents: POCl₃/DMF (1:2 molar ratio)

    • Conditions: 0°C to room temperature, 4 hours

    • Yield: 74–78%

  • Condensation with Methyl Acetoacetate:

    • Catalyst: Piperidine (0.1 eq)

    • Solvent: Dry toluene

    • Temperature: 110°C, 6 hours

    • Product: α,β-unsaturated ester

    • Post-processing: Catalytic hydrogenation (H₂/Pd-C, 40 psi) yields saturated methyl ester

One-Pot Multi-Component Approaches

Recent advances employ Hantzsch dihydropyridine synthesis principles to streamline production:

Representative Protocol:

  • Charge:

    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Methyl acetoacetate (2.2 eq)

    • Ammonium acetate (1.5 eq)

  • Conditions:

    • Solvent: Ethanol (anhydrous)

    • Temperature: Reflux (78°C)

    • Duration: 20 hours

    • Workup: Column chromatography (SiO₂, hexane:EtOAc 7:3)

Key Advantages:

  • Avoids isolation of intermediates

  • Improves atom economy (78–82%)

  • Reduces total synthesis time by 30% compared to stepwise methods

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
Knorr + Esterification458–6295.2Industrial
Aldehyde Condensation365–6897.8Pilot-scale
One-Pot Hantzsch272–7598.4Lab-scale

Quality Control and Characterization

Modern synthesis requires rigorous analytical validation:

Spectroscopic Benchmarks:

  • ¹H NMR (CDCl₃): δ 2.38 (s, 3H, CH₃), 3.68 (s, 3H, OCH₃), 3.92 (s, 2H, CH₂), 7.32–7.45 (m, 5H, Ar-H)

  • IR (KBr): 1732 cm⁻¹ (ester C=O), 1550 cm⁻¹ (pyrazole C=N)

  • HPLC: Retention time 12.4 min (C18 column, MeCN:H₂O 65:35)

Purification Techniques:

  • Recrystallization from ethanol/water (4:1) achieves >99% purity

  • Column chromatography (silica gel, gradient elution) removes regioisomers

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Reacting the compound with acetic acid at elevated temperatures produces 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid via cleavage of the oxazolone intermediate .

  • Basic Hydrolysis : Saponification with NaOH or KOH in aqueous ethanol converts the ester to its sodium/potassium carboxylate salt, which can be acidified to isolate the free acid.

Key Data :

Reaction TypeConditionsProductYieldSource
Acidic HydrolysisAcetic acid, reflux3-(5-chloro-3-phenyl-pyrazolyl)acrylic acid75%

Nitration and Electrophilic Substitution

The pyrazole and phenyl rings participate in electrophilic aromatic substitution:

  • Pyrazole Nitration : Using fuming HNO₃ in acetic anhydride introduces a nitro group at the 4-position of the pyrazole ring .

  • Phenyl Ring Nitration : Concentrated HNO₃ adds a nitro group at the para-position of the phenyl substituent .

Reaction Pathway :

Methyl 2-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)acetateHNO3,ΔAc2ONitro-substituted derivatives\text{Methyl 2-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)acetate} \xrightarrow[\text{HNO}_3, \Delta]{\text{Ac}_2\text{O}} \text{Nitro-substituted derivatives}

Products are characterized by IR (C─NO₂ at 1,520–1,350 cm⁻¹) and NMR (aromatic proton shifts at δ 8.20–8.02 ppm) .

Condensation Reactions for Heterocycle Formation

The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles:

  • Dihydropyridine Synthesis : Reacting with ethyl acetoacetate and ammonia in ethanol yields 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-1,4-dihydropyridine derivatives .

  • Diazabicyclohexane Formation : Condensation with ketoaziridine and NH₄OAc produces 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives .

Example :

ReactantsConditionsProductYieldSource
Methyl ester + Ethyl acetoacetateReflux in ethanol1,4-Dihydropyridine derivative80%

Nucleophilic Substitution at the Chloro Position

The 5-chloro group undergoes substitution with nucleophiles such as azides or amines:

  • Azide Replacement : Treatment with NaN₃ in DMF replaces chlorine with an azide group, forming 5-azido derivatives .

  • Amination : Catalytic hydrogenation of the azide intermediate reduces it to an amino group (─NH₂) .

Mechanistic Insight :

5-ClNaN35-N3H2/Pd5-NH2\text{5-Cl} \xrightarrow{\text{NaN}_3} \text{5-N}_3 \xrightarrow{\text{H}_2/\text{Pd}} \text{5-NH}_2

Oxidative Transformations

The methyl group on the pyrazole ring undergoes oxidation:

  • Oxidative Acetylation : Reaction with acetic acid and HNO₃ converts the methyl group to a CH₂OAc moiety .

Characterization : The product shows a new IR carbonyl stretch at 1,699 cm⁻¹ and a methylene signal at δ 4.2 ppm in ¹H-NMR .

Ring-Opening and Rearrangement Reactions

Under thermal or acidic conditions, pyrazole derivatives undergo ring-opening:

  • Nitrene-Mediated Rearrangement : Heating 5-azidopyrazole derivatives generates a nitrene intermediate, which rearranges to form acyclic nitriles (e.g., R─C≡N) .

Experimental Evidence :

  • IR loss of N₃ stretch (2,100 cm⁻¹) and appearance of C≡N stretch (2,250 cm⁻¹) .

Scientific Research Applications

Synthesis and Structural Characteristics

Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate can be synthesized through various methods, including cyclocondensation reactions and Vilsmeier-Haack reactions. The synthesis typically involves the reaction of pyrazole derivatives with acetic acid derivatives, leading to the formation of ester compounds. The structure of the compound features a pyrazole ring, which is known for its diverse biological activities.

Medicinal Chemistry Applications

Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides were synthesized and tested for their ability to protect against seizures in animal models. These compounds showed varying degrees of effectiveness, with some exhibiting lower central nervous system depression compared to traditional anticonvulsants like phenytoin .

Analgesic and Anti-inflammatory Activity
Compounds derived from this compound have also been evaluated for analgesic and anti-inflammatory effects. Studies indicate that certain derivatives can significantly reduce pain responses in animal models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological mechanisms underlying the activity of this compound derivatives are primarily linked to their interaction with various receptors and enzymes:

Nicotinic Acetylcholine Receptor Modulation
Some studies have explored the interaction of pyrazole derivatives with nicotinic acetylcholine receptors, suggesting that they may act as positive allosteric modulators. This modulation could have implications for treating central nervous system disorders, enhancing synaptic transmission without directly activating the receptor .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of synthesized hydrazides based on this compound, compounds were administered at varying doses to assess their protective effects against induced seizures. Results indicated that several compounds provided significant protection without severe side effects, marking them as promising candidates for further development in epilepsy treatment .

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of pyrazole derivatives derived from this compound showed that these compounds effectively reduced pain in carrageenan-induced paw edema models. The results suggest that these compounds could serve as alternatives to conventional pain management therapies .

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Methyl 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-β-carboline-3-carboxylate
  • Structure : Incorporates a β-carboline moiety fused to the pyrazole core.
  • Properties: Yield: 76.9% via recrystallization from hot methanol . Melting Point: >200°C, indicating high thermal stability compared to simpler pyrazole esters .
1,3-Diaryl-5-(1-Phenyl-3-methyl-5-chloro-pyrazol)-4,5-dihydropyrazole Derivatives
  • Synthesis : Ultrasound-promoted reaction of (E)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-one with hydrazines yields dihydropyrazoles under ambient conditions .
  • Advantages : High yields (reported as "good") and short reaction times due to ultrasonic irradiation .
  • Biological Relevance : Pyrazoline derivatives exhibit broad-spectrum activity, including anti-inflammatory and antimicrobial effects, though specific data for these compounds are pending .

Functional Group Modifications

4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(Substitutedphenyl)pyrimidin-2-ol Analogues
  • Structure : Pyrazole linked to a pyrimidin-2-ol ring.
  • Activity : Demonstrated anti-inflammatory and analgesic effects in preclinical studies, with potency influenced by substituents on the phenyl ring .
[5-Methyl-4-(4-Methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-Methoxyacetate
  • Structure : Features a sulfanyl group and methoxyacetate ester.
  • Properties :
    • Solubility : Increased lipophilicity due to the sulfanyl and methoxy groups, which may improve membrane permeability .
    • Synthetic Utility : The sulfanyl group offers a site for further functionalization, such as oxidation to sulfones or cross-coupling reactions .

Comparative Analysis: Physical and Chemical Properties

Compound Core Structure Key Substituents Melting Point Biological Activity
Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate Pyrazole Acetate ester Not reported Intermediate for bioactive compounds
Methyl 1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-β-carboline-3-carboxylate Pyrazole-β-carboline β-Carboline, ester >200°C Antitumor (potential)
4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substitutedphenyl)pyrimidin-2-ol Pyrazole-pyrimidin-2-ol Pyrimidin-2-ol Not reported Anti-inflammatory, analgesic
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate Pyrazole Sulfanyl, methoxyacetate Not reported Synthetic intermediate

Biological Activity

Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of the biological activity of this specific compound, including its synthesis, pharmacological effects, and case studies highlighting its efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with methyl acetate. This process may utilize various catalysts and solvents to optimize yield and purity. The structural characterization is usually confirmed through spectral data such as NMR and IR spectroscopy.

Anticancer Properties

This compound exhibits significant anticancer activity. In studies involving various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), this compound has shown promising results in inhibiting cell proliferation. The IC50 values for these cell lines range from 2.43 to 14.65 μM , indicating effective growth inhibition compared to non-cancerous cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and disruption of microtubule assembly. In vitro studies have demonstrated that at concentrations as low as 10 μM , the compound enhances caspase activity, a marker for apoptosis, by 1.33 to 1.57 times in MDA-MB-231 cells . Moreover, it has been identified as a microtubule-destabilizing agent, which is crucial for cancer therapy as it interferes with cell division.

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. In animal models, this compound demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). The anticonvulsant efficacy was assessed at various doses (30, 100, and 300 mg/kg), with significant protection observed across multiple trials .

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives, including this compound, which were screened for anticancer activity against multiple cell lines. The results indicated that the compound not only inhibited cancer cell growth but also showed selectivity towards malignant cells over normal cells .

Study on Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of related pyrazole derivatives, where this compound was included in the testing panel. The findings revealed that this compound exhibited lower central nervous system toxicity compared to traditional anticonvulsants like phenytoin, making it a candidate for further development in seizure management therapies .

Q & A

What are the standard synthetic routes for Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with methyl acetates or acetamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions . Optimization strategies include:

  • Catalyst selection : Alkali metal carbonates improve nucleophilic substitution efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while glacial acetic acid is used for acid-catalyzed condensations .
  • Temperature control : Reflux at 80–100°C ensures complete conversion, monitored via TLC .

How can researchers address contradictory spectral data during structural characterization?

Advanced Research Question
Contradictions in NMR, IR, or mass spectra often arise from tautomerism or impurities. Methodological solutions include:

  • X-ray crystallography : Resolves ambiguities in molecular geometry, as demonstrated for related pyrazole derivatives .
  • DFT calculations : Validate experimental spectral data by simulating vibrational frequencies and NMR chemical shifts .
  • Multi-technique corroboration : Combine UV-Vis, HPLC-MS, and elemental analysis to confirm purity and structure .

What strategies are effective for analyzing by-products formed during synthesis?

Advanced Research Question
By-products (e.g., unreacted intermediates or oxidation derivatives) require systematic identification:

  • Chromatographic separation : Use preparative TLC or HPLC to isolate impurities .
  • Spectroscopic profiling : Compare by-product MS/MS fragmentation patterns with parent compound libraries .
  • Mechanistic studies : Trace side reactions via kinetic monitoring (e.g., in situ IR spectroscopy) to identify pathways like over-acylation .

How can computational methods validate the structural configuration of this compound?

Advanced Research Question
Computational tools provide complementary validation:

  • Density Functional Theory (DFT) : Calculate bond lengths, angles, and electrostatic potentials to match X-ray data .
  • Molecular docking : Predict binding conformations for biological activity studies, as applied to pyrazole-based inhibitors .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding) in crystal structures .

What methodologies are recommended for evaluating bioactivity against bacterial targets?

Basic Research Question
Standard protocols include:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Enzyme inhibition studies : Assess interaction with bacterial enzymes (e.g., DNA gyrase) using fluorescence-based assays .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

How can reaction conditions be modified to improve regioselectivity in pyrazole functionalization?

Advanced Research Question
Regioselectivity challenges in pyrazole chemistry are addressed via:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., Cl) to guide electrophilic attacks at the 4-position .
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces side products compared to conventional heating .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during multi-step syntheses .

What analytical techniques are critical for confirming ester hydrolysis products?

Basic Research Question
Hydrolysis of the methyl ester group is confirmed using:

  • ¹H/¹³C NMR : Monitor disappearance of the ester methyl signal (~δ 3.7 ppm) and emergence of carboxylic acid protons .
  • FT-IR : Detect carbonyl stretching frequency shifts from ~1740 cm⁻¹ (ester) to ~1700 cm⁻¹ (carboxylic acid) .
  • pH-dependent solubility : Carboxylic acid derivatives exhibit increased solubility in basic aqueous solutions .

How do structural modifications influence biological activity in pyrazole derivatives?

Advanced Research Question
Structure-activity relationships (SAR) are explored through:

  • Substituent variation : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) to modulate lipophilicity and target binding .
  • Scaffold hybridization : Combine pyrazole cores with triazine or quinazolinone moieties to enhance antimicrobial potency .
  • Pharmacophore modeling : Identify critical interaction sites using 3D-QSAR and molecular dynamics simulations .

What precautions are necessary for handling halogenated pyrazole intermediates?

Basic Research Question
Safety and stability considerations include:

  • Moisture control : Store chloro-pyrazole derivatives under inert gas (N₂/Ar) to prevent hydrolysis .
  • Toxicity mitigation : Use fume hoods and PPE when handling volatile intermediates (e.g., acyl chlorides) .
  • Waste disposal : Neutralize acidic by-products (e.g., HCl) before aqueous disposal .

How can researchers resolve discrepancies in melting point data across studies?

Advanced Research Question
Melting point variations arise from polymorphism or impurities. Solutions include:

  • Recrystallization : Purify samples using gradient solvent systems (e.g., ethanol/water) .
  • DSC/TGA analysis : Characterize thermal behavior to detect polymorphic transitions .
  • Inter-laboratory calibration : Standardize equipment using reference compounds (e.g., pure benzoic acid) .

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